3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[(2-fluorophenyl)methyl]-1-methyl-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[(2-fluorophenyl)methyl]-1-methyl-1H-pyrazole-4-carboxamide is a complex organic compound with a unique structure that includes a fluorobenzoyl group, a methoxybenzyl group, and a piperidine ring
Preparation Methods
The synthesis of 3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[(2-fluorophenyl)methyl]-1-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the fluorobenzoyl group, and the attachment of the methoxybenzyl group. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[(2-fluorophenyl)methyl]-1-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[(2-fluorophenyl)methyl]-1-methyl-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its interactions with biological molecules and potential effects on biological systems.
Medicine: It could be investigated for its potential therapeutic properties, such as its ability to interact with specific molecular targets.
Industry: It may be used in the development of new materials or as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[(2-fluorophenyl)methyl]-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, or other cellular processes.
Comparison with Similar Compounds
3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[(2-fluorophenyl)methyl]-1-methyl-1H-pyrazole-4-carboxamide can be compared with other similar compounds, such as:
- 1-(3-fluorobenzoyl)-N-(3-methoxybenzyl)-3-methylpiperidine-3-carboxylate
- 1-(3-fluorobenzoyl)-N-(3-methoxybenzyl)-3-methylpiperidine-3-carboxylamide These compounds share similar structural features but may differ in their specific functional groups or overall structure, leading to differences in their chemical properties and potential applications.
Properties
IUPAC Name |
3-[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl-N-[(2-fluorophenyl)methyl]-1-methylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClFN5O3S/c1-27-15-17(21(30)25-14-16-6-2-4-8-19(16)24)22(26-27)33(31,32)29-12-10-28(11-13-29)20-9-5-3-7-18(20)23/h2-9,15H,10-14H2,1H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBERTJNLJWWPRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3Cl)C(=O)NCC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClFN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.